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Compound of Interest

Compound Name: Rti-336

Cat. No.: B1680157 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of RTI-336, a potent and

selective dopamine transporter (DAT) inhibitor, in drug discrimination studies in rodents. The

provided protocols and data are intended to guide researchers in designing and interpreting

experiments to evaluate the stimulus properties of RTI-336 and similar compounds.

Introduction
Drug discrimination is a behavioral pharmacology procedure used to assess the subjective

effects of drugs. Animals are trained to recognize the interoceptive stimuli produced by a

specific drug and to make a differential response to receive a reward. This paradigm is crucial

for understanding the neuropharmacological mechanisms of drug action and for predicting the

abuse potential of novel compounds. RTI-336, a phenyltropane derivative, has been

investigated as a potential pharmacotherapy for cocaine addiction.[1] Its discriminative stimulus

properties are therefore of significant interest.

It is important to note that the discriminative stimulus effects of RTI-336 appear to be species-

dependent. While studies in mice have shown that RTI-336 fully substitutes for cocaine,

research in rats has indicated a lack of substitution.[2] These application notes will present data

from studies in mice and discuss the conflicting findings in rats.
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Mechanism of Action: Dopamine Transporter
Inhibition
RTI-336 exerts its effects primarily by binding to and blocking the dopamine transporter (DAT).

[3][4] The DAT is a presynaptic protein responsible for the reuptake of dopamine from the

synaptic cleft back into the presynaptic neuron, thus terminating its signaling. By inhibiting the

DAT, RTI-336 increases the extracellular concentration and duration of action of dopamine in

the synapse, leading to enhanced dopaminergic neurotransmission. This mechanism is shared

with cocaine, which is why RTI-336 has been evaluated for its cocaine-like subjective effects.[4]

Experimental Protocols
Protocol 1: Two-Lever Drug Discrimination Training
(Adapted from Hiranita et al., 2014)
This protocol describes a standard two-lever food-reinforcement procedure to train rodents to

discriminate a drug from a vehicle.

1. Subjects:

Male Swiss-Webster mice (or rat strain of choice, e.g., Sprague-Dawley, Wistar).

Animals should be housed individually and maintained on a restricted diet to ensure

motivation for the food reward. Body weight should be maintained at approximately 85-90%

of their free-feeding weight.

Water is available ad libitum in the home cage.

2. Apparatus:

Standard operant conditioning chambers equipped with two response levers, a stimulus light

above each lever, and a food pellet dispenser.

The chambers should be housed in sound-attenuating cubicles with ventilation fans to mask

external noise.

3. Preliminary Training (Lever Press Training):
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Naive animals are first trained to press either lever for a food reward (e.g., 20-mg sucrose

pellets) on a continuous reinforcement schedule (Fixed Ratio 1, FR1), where every lever

press results in a reward.

Once lever pressing is reliably established, the response requirement is gradually increased

to a Fixed Ratio 10 (FR10) schedule, where 10 lever presses are required for each reward.

4. Discrimination Training:

Animals are trained to discriminate between an intraperitoneal (i.p.) injection of cocaine (e.g.,

10 mg/kg) and an i.p. injection of saline.

On days when cocaine is administered (typically 5-15 minutes before the session),

responses on only one lever (the "drug-appropriate" lever) are reinforced.

On days when saline is administered, responses on the other lever (the "saline-appropriate"

lever) are reinforced.

Training sessions are conducted daily, with the drug and vehicle conditions alternating in a

double-alternation sequence (e.g., Drug, Drug, Saline, Saline...).

A training session typically lasts for 15-30 minutes.

Criterion for successful discrimination: The animal must make at least 80-90% of its total

responses on the correct lever before the delivery of the first reinforcer for at least 8 out of 10

consecutive sessions.

5. Substitution Testing:

Once the discrimination criterion is met, substitution tests with RTI-336 can begin.

Various doses of RTI-336 are administered i.p. prior to the test session (e.g., 5 or 60 minutes

pre-session).

During test sessions, responses on either lever are recorded but not reinforced (extinction

conditions) to avoid influencing the animal's choice.

Test sessions are typically shorter than training sessions (e.g., 10-15 minutes).
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A test session for a novel compound is typically interspersed between several training days

to ensure the baseline discrimination is maintained.

Data collected includes the percentage of responses on the drug-appropriate lever and the

overall response rate.

Full substitution is generally defined as ≥80% of responses on the drug-appropriate lever.

Partial substitution is defined as 20-79% drug-appropriate responding. No substitution is

<20% drug-appropriate responding.

Data Presentation
The following tables summarize the quantitative data from a drug discrimination study in which

mice were trained to discriminate 10 mg/kg cocaine from saline.
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Drug
Pretreatme
nt Time
(min)

Dose
(mg/kg, i.p.)

Cocaine-
Appropriate
Responding
(%)

Response
Rate (% of
Control)

Reference

Saline 5 - 8.5 ± 2.1 100

(Hiranita et

al., 2014)[5]

[6]

Cocaine 5 1.0 35.2 ± 10.5 102.3 ± 8.7

(Hiranita et

al., 2014)[5]

[6]

Cocaine 5 3.0 75.1 ± 9.8 115.4 ± 12.1

(Hiranita et

al., 2014)[5]

[6]

Cocaine 5 10.0 95.3 ± 1.9 98.7 ± 11.2

(Hiranita et

al., 2014)[5]

[6]

RTI-336 5 1.0 25.6 ± 8.4 105.1 ± 10.3

(Hiranita et

al., 2014)[5]

[6]

RTI-336 5 3.0 68.9 ± 11.2 99.8 ± 13.5

(Hiranita et

al., 2014)[5]

[6]

RTI-336 5 10.0 92.4 ± 3.7 85.2 ± 15.6

(Hiranita et

al., 2014)[5]

[6]

RTI-336 60 3.0 45.1 ± 12.1 110.2 ± 9.8

(Hiranita et

al., 2014)[5]

[6]

RTI-336 60 10.0 88.7 ± 5.4 95.6 ± 12.4

(Hiranita et

al., 2014)[5]

[6]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3989806/
https://www.researchgate.net/publication/290597997_2-Substituted_3_-Aryltropane_Cocaine_Analogs_Produce_Atypical_DAT_Inhibitor_Effects_Without_Inducing_Inward-Facing_DAT_Conformations
https://pmc.ncbi.nlm.nih.gov/articles/PMC3989806/
https://www.researchgate.net/publication/290597997_2-Substituted_3_-Aryltropane_Cocaine_Analogs_Produce_Atypical_DAT_Inhibitor_Effects_Without_Inducing_Inward-Facing_DAT_Conformations
https://pmc.ncbi.nlm.nih.gov/articles/PMC3989806/
https://www.researchgate.net/publication/290597997_2-Substituted_3_-Aryltropane_Cocaine_Analogs_Produce_Atypical_DAT_Inhibitor_Effects_Without_Inducing_Inward-Facing_DAT_Conformations
https://pmc.ncbi.nlm.nih.gov/articles/PMC3989806/
https://www.researchgate.net/publication/290597997_2-Substituted_3_-Aryltropane_Cocaine_Analogs_Produce_Atypical_DAT_Inhibitor_Effects_Without_Inducing_Inward-Facing_DAT_Conformations
https://pmc.ncbi.nlm.nih.gov/articles/PMC3989806/
https://www.researchgate.net/publication/290597997_2-Substituted_3_-Aryltropane_Cocaine_Analogs_Produce_Atypical_DAT_Inhibitor_Effects_Without_Inducing_Inward-Facing_DAT_Conformations
https://pmc.ncbi.nlm.nih.gov/articles/PMC3989806/
https://www.researchgate.net/publication/290597997_2-Substituted_3_-Aryltropane_Cocaine_Analogs_Produce_Atypical_DAT_Inhibitor_Effects_Without_Inducing_Inward-Facing_DAT_Conformations
https://pmc.ncbi.nlm.nih.gov/articles/PMC3989806/
https://www.researchgate.net/publication/290597997_2-Substituted_3_-Aryltropane_Cocaine_Analogs_Produce_Atypical_DAT_Inhibitor_Effects_Without_Inducing_Inward-Facing_DAT_Conformations
https://pmc.ncbi.nlm.nih.gov/articles/PMC3989806/
https://www.researchgate.net/publication/290597997_2-Substituted_3_-Aryltropane_Cocaine_Analogs_Produce_Atypical_DAT_Inhibitor_Effects_Without_Inducing_Inward-Facing_DAT_Conformations
https://pmc.ncbi.nlm.nih.gov/articles/PMC3989806/
https://www.researchgate.net/publication/290597997_2-Substituted_3_-Aryltropane_Cocaine_Analogs_Produce_Atypical_DAT_Inhibitor_Effects_Without_Inducing_Inward-Facing_DAT_Conformations
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


RTI-336 60 30.0 96.1 ± 2.3 70.3 ± 18.9

(Hiranita et

al., 2014)[5]

[6]

Data are presented as mean ± S.E.M.

Note on Conflicting Data in Rats: A study by Haile and colleagues (2005) found that in both

Lewis and Fischer 344 inbred rat strains, RTI-336 did not substitute for the discriminative

stimulus effects of cocaine.[2] This highlights a potential species difference in the subjective

effects of RTI-336 and underscores the importance of careful species and strain selection in

drug discrimination studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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